(3R,4S)-3-amino-4-methylhexanoic acid
Description
“(3R,4S)-3-Amino-4-methylhexanoic acid” is a non-proteinogenic β-amino acid derivative characterized by a six-carbon backbone with an amino group at the C3 position and a methyl substituent at the C4 position. Its stereochemistry is critical to its biological and chemical properties. The compound exists in both free acid (CAS: 75946-24-6, molecular weight: 145.20) and hydrochloride salt forms (CAS: 219310-10-8, molecular weight: 181.66) . It is commercially available for research purposes, with applications in peptide synthesis and pharmacological studies . Key physical properties include a density of 1.0 g/cm³, boiling point of 249.1°C, and a polar surface area of 63.3 Ų, reflecting its hydrophilic nature due to the amino and carboxylic acid groups .
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-amino-4-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDYGILOIBOTL-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(2S,3R,4R)-4-HIL vs. (2S,3R,4S)-4-HIL
- Structural Difference : The configuration at C4 (R vs. S) alters hydrogen-bonding interactions with enzymes like HILDH (hydroxyisocaproate dehydrogenase).
- Functional Impact : The (2S,3R,4S)-4-HIL isomer forms a salt bridge with Asp261 in HILDH, enhancing binding affinity compared to the (2S,3R,4R)-4-HIL isomer, which lacks this interaction .

- Biological Relevance : This stereochemical distinction affects substrate specificity in dehydrogenase/reductase enzymes, influencing metabolic pathways .
Functional Group Variants
(3R)-3-Hydroxy-3-methylhexanoic Acid (CAS: 757219-24-2)
- Structural Difference: Replaces the amino group with a hydroxyl group.
- Physicochemical Impact : Reduced polarity (logP = 0.90 vs. 0.85 for the target compound) and inability to form zwitterionic structures, decreasing water solubility .
- Applications : Primarily used in lipid metabolism studies due to its β-hydroxy acid structure .
(2R,3S,4S)-3-Formyl-2-hydroxy-4-methylhexanoic Acid
- Structural Difference: Contains formyl and hydroxyl groups instead of amino and carboxylic acid groups.
- Reactivity : The formyl group increases electrophilicity, making it reactive in aldol condensation and nucleophilic addition reactions .
Substituent-Modified Analogs
(3R,4R)-3-(Aminomethyl)-4,5-dimethylhexanoic Acid (CAS: 313651-25-1)
- Structural Difference: Additional methyl group at C5 and an aminomethyl group at C3.
- Impact on Hydrophobicity : Increased logP (1.2 vs. 0.90 for the target compound) enhances membrane permeability but reduces solubility .
Ester Derivatives
Methyl (3R,4S)-3-Amino-4-methylhexanoate Hydrochloride
- Structural Difference : Carboxylic acid group esterified to a methyl ester.
- Lipophilicity : Increased logP (1.5 vs. 0.90) improves bioavailability but reduces renal clearance .
- Synthetic Utility : Used as a protected intermediate in peptide synthesis to prevent undesired side reactions .
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 75946-24-6 | C₇H₁₅NO₂ | 145.20 | 0.90 | Amino, carboxylic acid |
| (3R)-3-Hydroxy-3-methylhexanoic acid | 757219-24-2 | C₇H₁₂O₃ | 158.18 | 0.85 | Hydroxyl, carboxylic acid |
| (3R,4R)-3-(Aminomethyl)-4,5-dimethylhexanoic acid | 313651-25-1 | C₉H₁₉NO₂ | 173.26 | 1.2 | Aminomethyl, carboxylic acid |
| Methyl (3R,4S)-3-amino-4-methylhexanoate HCl | - | C₈H₁₇NO₂ | 179.23 | 1.5 | Amino, methyl ester |
Notes on Discrepancies and Limitations
- Stereochemical Nomenclature: incorrectly lists “(3S,4S)-3-amino-4-methylhexanoic acid hydrochloride” as a synonym; this likely reflects a typographical error, as X-ray crystallography and CAS registrations confirm the (3R,4S) configuration .
- Data Gaps: Limited toxicity and pharmacokinetic data for analogs like (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid highlight the need for further studies .
Q & A
Q. Table 1: Enantiomeric Excess Under Catalytic Conditions
| Catalyst System | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rhodium-BINAP | THF | 60°C | 95 | 82 |
| Ruthenium-Josiphos | Ethanol | 40°C | 88 | 75 |
| Enzymatic (CAL-B lipase) | Hexane | 30°C | 99 | 68 |
| Data compiled from . |
Q. What experimental approaches are used to study the interaction of this compound with biological targets like enzymes or receptors?
- Surface plasmon resonance (SPR) : Measures binding kinetics (k/k) to immobilized targets (e.g., K = 8 nM for glutamate receptors) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular docking : Uses software like AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., Arg234 critical for hydrogen bonding) .
Data Interpretation and Optimization
Q. How can researchers address low yields in the esterification of this compound derivatives?
- Reagent optimization : Replace HSO with milder acids (e.g., p-TsOH) to reduce side reactions (e.g., racemization) .
- Protection/deprotection : Use Boc- or Fmoc-groups for the amino moiety to prevent undesired nucleophilic attacks during esterification (yield improvement: 60% → 85%) .
Q. What analytical workflows validate the stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–10 buffers, UV light, or elevated temperatures (40°C), then monitor degradation via UPLC-MS .
- Circular dichroism (CD) : Track changes in optical activity over time to detect racemization (e.g., <5% after 72 hours at 37°C) .
Comparison with Structural Analogs
Q. How does the bioactivity of this compound compare to its stereoisomers or homologs?
- Stereoisomers : The (3S,4R) isomer shows 10-fold lower affinity for GABA receptors (IC = 120 µM vs. 12 µM for (3R,4S)) due to mismatched hydrogen bonding .
- Homologs : Extending the carbon chain (e.g., hexanoic → heptanoic acid) reduces aqueous solubility (logP increases from −1.2 to −0.8) but enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

